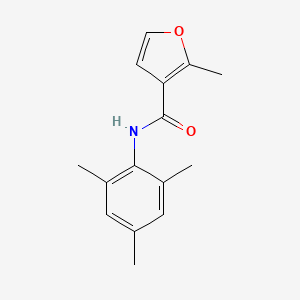
N-mesityl-2-methyl-3-furamide
Description
N-mesityl-2-methyl-3-furamide is a synthetic furamide derivative characterized by a furan ring substituted with a methyl group at position 2 and an amide group at position 3. The amide nitrogen is further bonded to a mesityl (2,4,6-trimethylphenyl) group, imparting significant steric bulk and lipophilicity. The mesityl substituent may enhance thermal stability and reduce solubility in polar solvents compared to simpler aryl groups.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-methyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C15H17NO2/c1-9-7-10(2)14(11(3)8-9)16-15(17)13-5-6-18-12(13)4/h5-8H,1-4H3,(H,16,17) |
InChI Key |
LSIWXDPULIKEFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(OC=C2)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(OC=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-methyl-3-furamide typically involves the reaction of 2-methyl-3-furancarboxylic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-methyl-3-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-mesityl-2-methyl-3-furamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-mesityl-2-methyl-3-furamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
- Core Structure : Phthalimide (aromatic dicarboximide) vs. furamide (furan-based amide).
- Substituents : Phenyl and chloro groups vs. mesityl and 2-methyl.
- Key Differences: Phthalimides are rigid planar structures, favoring π-π stacking in polymers, while furamides may exhibit greater conformational flexibility due to the furan ring’s reduced aromaticity.
- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimides, while N-mesityl-2-methyl-3-furamide’s bulkier structure might favor niche applications requiring thermal resistance.
Ranitidine-Related Compounds (–3)
- Core Structure: Furan rings with dimethylamino and thioether substituents vs. a furamide with mesityl and methyl groups.
- Substituent Effects: Ranitidine derivatives (e.g., nitroacetamide in ) prioritize polar functional groups (e.g., nitro, thioether) for H2 receptor antagonism. In contrast, this compound’s nonpolar mesityl group may limit bioavailability but enhance membrane permeability. The 2-methyl substituent in the target compound could sterically shield the amide bond, reducing susceptibility to hydrolysis compared to Ranitidine’s thioether-linked side chains .
(E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline ()
- Core Structure : Furan with a methyl group at position 5 vs. position 2 in the target compound.
- Structural Insights :
- The 5-methyl substituent in ’s compound creates distinct electronic effects, as methyl groups at position 2 (as in the target) may donate electron density more effectively to the amide carbonyl.
- Crystal structure data (e.g., C–O bond lengths ~1.36 Å in ) suggest moderate conjugation in the furan ring, which could influence the furamide’s resonance stability .
Data Table: Comparative Analysis of Key Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


